Dehydroheliotridine
Overview
Description
Dehydroheliotridine is a pyrrolic derivative of heliotridine-based pyrrolizidine alkaloids. It is identified as 6,7-dihydro-7α-hydroxy-1-hydroxymethyl-5H-pyrrolizine. This compound is primarily formed through the metabolic conversion of heliotridine-based pyrrolizidine alkaloids such as lasiocarpine and heliotrine . This compound is known for its interaction with DNA and its potential toxicological effects.
Preparation Methods
Dehydroheliotridine is synthesized through the metabolic conversion of heliotridine-based pyrrolizidine alkaloids. In vitro studies have shown that rat liver microsomes can metabolize lasiocarpine and heliotrine to produce this compound The process involves the use of chromatography and nuclear magnetic resonance and mass spectroscopy for isolation and identification
Chemical Reactions Analysis
Dehydroheliotridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dehydroheliotridine has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of pyrrolizidine alkaloids and their derivatives.
Medicine: Research has explored its potential antileukemic and antitumor activities.
Industry: While its industrial applications are limited, this compound’s role in understanding the metabolism of toxic alkaloids can have implications for food safety and toxicology.
Mechanism of Action
Dehydroheliotridine exerts its effects primarily through its interaction with DNA. It forms a soluble non-diffusible complex with both native and heat-denatured DNA under mildly acidic conditions . This interaction can lead to DNA damage and potential genotoxic effects. The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to bind to DNA is a key factor.
Comparison with Similar Compounds
Dehydroheliotridine is unique among pyrrolizidine alkaloids due to its specific structure and DNA-binding properties. Similar compounds include:
Lasiocarpine: Another heliotridine-based pyrrolizidine alkaloid that can be metabolized to this compound.
Heliotrine: A precursor to this compound through metabolic conversion.
Supinine: A pyrrolizidine alkaloid that does not form this compound upon metabolism. This compound’s unique ability to form a complex with DNA distinguishes it from these related compounds.
Properties
IUPAC Name |
(1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPRRXUPCPFWKD-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC(=C2C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CC(=C2[C@H]1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181000 | |
Record name | Dehydroheliotridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
THE MECHANISMS OF THE PREFERENTIAL DEPRESSION OF SATELLITE DNA SYNTHESIS BY DEHYDROHELIOTRIDINE (DHH) WERE INVESTIGATED. DHH INDUCED REPAIR SYNTHESIS TO THE SAME EXTENT IN BOTH MAIN AND SATELLITE BAND DNA IN CULTURED SHEEP LYMPHOCYTES. ATTACK MAY OCCUR DURING MITOSIS WHERE ALL OF THE SATELLITE DNA MAY BE UNDERGOING SYNTHESIS AT THE SAME TIME, THUS EXPLAINING THE INCREASED AMOUNT OF DHH BOUND TO THE SATELLITE. | |
Record name | DEHYDROHELIOTRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3480 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
26400-24-8 | |
Record name | Dehydroheliotridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROHELIOTRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydroheliotridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDROHELIOTRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGL727L56R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEHYDROHELIOTRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3480 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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